4-Fluoro-2,6-dinitrophenol

Übersicht

Beschreibung

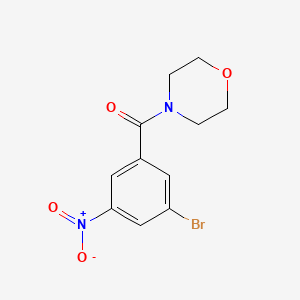

4-Fluoro-2,6-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 and a molecular weight of 202.10 g/mol . It is a yellow solid and is considered hazardous .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two nitro groups (-NO2), one fluoro group (-F), and one hydroxyl group (-OH) . The InChI Key is MDOWEUXXLVBZIU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point range of 48.0-54.0°C . It has a density of 1.7±0.1 g/cm3, a boiling point of 296.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties : The synthesis and energetic properties of derivatives of 4-Fluoro-2,6-dinitrophenol have been investigated. For instance, 4-Diazo-2,6-dinitrophenol was synthesized and studied for its thermal stability and sensitivity (Klapötke, Preimesser, & Stierstorfer, 2015).

Molecular Structure and Vibrational Frequencies : Density functional studies on the conformers of 2-fluoro-4,6-dinitrophenol have been conducted. This research provided insights into the molecular structures and vibrational frequencies, emphasizing the stability and hydrogen bond dynamics of these conformers (Abkowicz-Bienko, Bieńko, & Latajka, 2000).

Chemical Reactions with Amino Acids and Peptides : The reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under alkaline conditions has been widely used for the quantitative assay of N-terminal amino acids, highlighting its utility in biochemistry and protein studies (Tonge, 1962).

Characterization of Phenols : Phenols have been characterized as their 2,4-dinitrophenyl ethers, a reaction facilitated by fluoro-2,4-dinitrobenzene. This method has been shown to be useful for spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).

Fluorescence Quenching and Chemical Sensors : The use of 2,6-dinitrophenol in fluorescence quenching and the development of chemical sensors have been explored. For example, a novel functional polymer was synthesized for the continuous monitoring of 2,6-dinitrophenol based on fluorescence quenching (Wang, Zeng, Zhao, & Lin, 2006).

Interaction with Tryptophan-Based Compounds : Studies on the interaction of dinitrophenols with tryptophan-based compounds have provided insights into the spectroscopic parameters and fluorescence emission, contributing to the understanding of the mechanism of action of these compounds on larger fluorescent peptides or proteins (Zaharia, Drochioiu, Zbancioc, & Gradinaru, 2016).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4-Fluoro-2,6-dinitrophenol are not mentioned in the available resources, it is noted that similar compounds have been used in the development of sensors for detecting nitroaromatic explosives . This suggests potential future applications in the field of chemical sensing.

Eigenschaften

IUPAC Name |

4-fluoro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWEUXXLVBZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189920 | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-32-9 | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 364-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-fluoro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

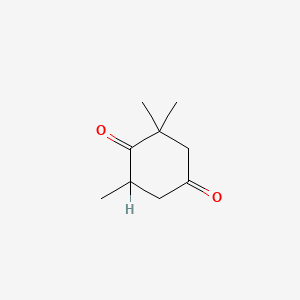

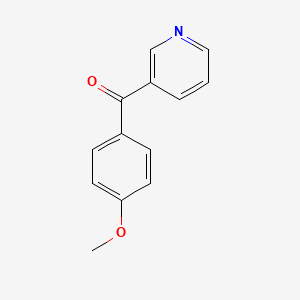

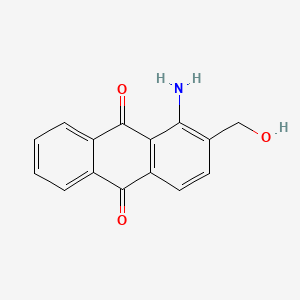

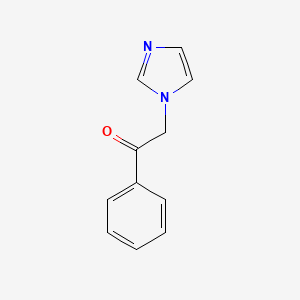

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.